

Application of 2-Piperidinoaniline in Pharmaceutical Manufacturing: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: **2-Piperidinoaniline**

Cat. No.: **B057174**

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For researchers, scientists, and drug development professionals, **2-Piperidinoaniline** emerges as a versatile and valuable building block in the synthesis of a diverse array of pharmaceutical agents. Its unique chemical structure, featuring a reactive aniline ring and a piperidine moiety, allows for extensive functionalization, making it a key intermediate in the development of drugs targeting the central nervous system (CNS), infectious diseases, and cancer. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with derivatives of this important scaffold.

Core Applications in Drug Synthesis

2-Piperidinoaniline and its derivatives are integral to the synthesis of complex molecules with significant pharmacological properties.^[1] The dual reactivity of the aniline and piperidine functionalities makes it a versatile starting material for creating extensive libraries of compounds for drug discovery.^[1]

One of the most notable applications of a structurally similar scaffold is in the synthesis of monoamine reuptake inhibitors. These compounds are crucial in the treatment of various CNS disorders. A prominent example is Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).^{[2][3]} Centanafadine's mechanism of action involves blocking the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), thereby increasing the synaptic levels of these key neurotransmitters.^{[4][5][6]}

Beyond CNS applications, piperidine-containing compounds have demonstrated significant potential as antimicrobial and anticancer agents. The piperidine scaffold is a common feature in many clinically used drugs and is known to enhance the druggability of molecules by improving their pharmacokinetic properties and metabolic stability.^[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative pharmaceutical agents and intermediates derived from or structurally related to **2-Piperidinoaniline**.

Table 1: Biological Activity of Centanafadine (SNDRI)

Compound	Target	IC50 Ratio (NET:DAT:SERT)	Therapeutic Indication
Centanafadine	NET, DAT, SERT	1:6:14	ADHD

Data sourced from clinical trial information for Centanafadine.^[2]

Table 2: Antimicrobial Activity of Synthesized Piperidine Derivatives

Compound	Bacterial Strain	Zone of Inhibition (mm)
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate	Staphylococcus aureus	15
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate	Escherichia coli	12
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate	Staphylococcus aureus	14
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate	Escherichia coli	11
Chloramphenicol (Reference)	Staphylococcus aureus	25
Chloramphenicol (Reference)	Escherichia coli	22

This data represents an example of antimicrobial screening for piperidine derivatives.[\[4\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of **2-Piperidinoaniline** derivatives are crucial for reproducible research.

Protocol 1: Synthesis of a 2-Piperidinoaniline Derivative (Analogous to a Precursor for a CNS Agent)

This protocol outlines a general two-step synthesis of a **2-piperidinoaniline** derivative, analogous to the initial steps in the synthesis of compounds like Vortioxetine.

Step 1: N-Arylation of Piperidine with 2-Fluoronitrobenzene

- To a solution of 2-fluoronitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (1.5 eq) and piperidine (2.0 eq).
- Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-nitrophenyl)piperidine.

Step 2: Reduction of the Nitro Group

- Dissolve the 1-(2-nitrophenyl)piperidine (1.0 eq) in ethanol.
- Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
- Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.

- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude **2-piperidinoaniline** derivative.
- Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 2: N-Functionalization of 2-Piperidinoaniline via Acylation

This protocol describes a general method for the acylation of the aniline nitrogen of **2-Piperidinoaniline**.

- Dissolve **2-piperidinoaniline** (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Add a suitable base, such as triethylamine (1.2 eq).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting N-acylated product by column chromatography or recrystallization.

Protocol 3: In Vitro Monoamine Transporter Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized **2-piperidinoaniline** derivatives against NET, DAT, and SERT.

- Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).
- Radioligand Binding Assay:
 - Prepare cell membrane homogenates from the transfected HEK293 cells.
 - Incubate the membrane homogenates with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, and [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.
 - After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of the test compound.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the concentration-response curves.

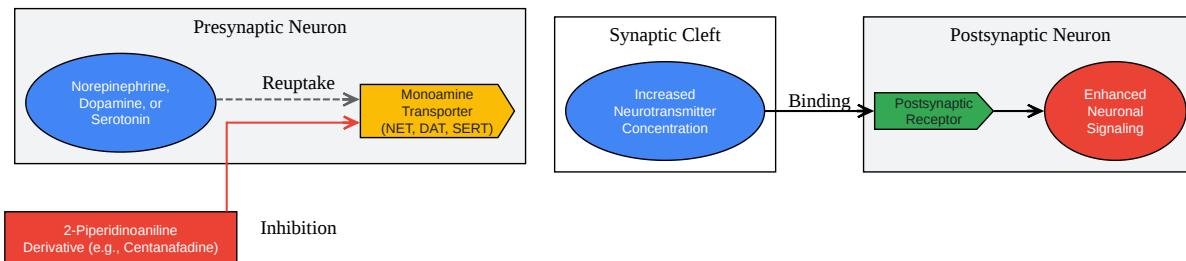
Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from **2-piperidinoaniline** are a direct result of their interaction with specific biological targets and modulation of key signaling pathways.

Monoamine Reuptake Inhibition

As exemplified by Centanafadine, derivatives of the 2-aminophenylpiperidine scaffold can act as potent inhibitors of monoamine transporters. By blocking the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, these compounds increase the concentration

and duration of action of these neurotransmitters, leading to enhanced signaling in neuronal circuits involved in attention, mood, and motivation.[5][6]

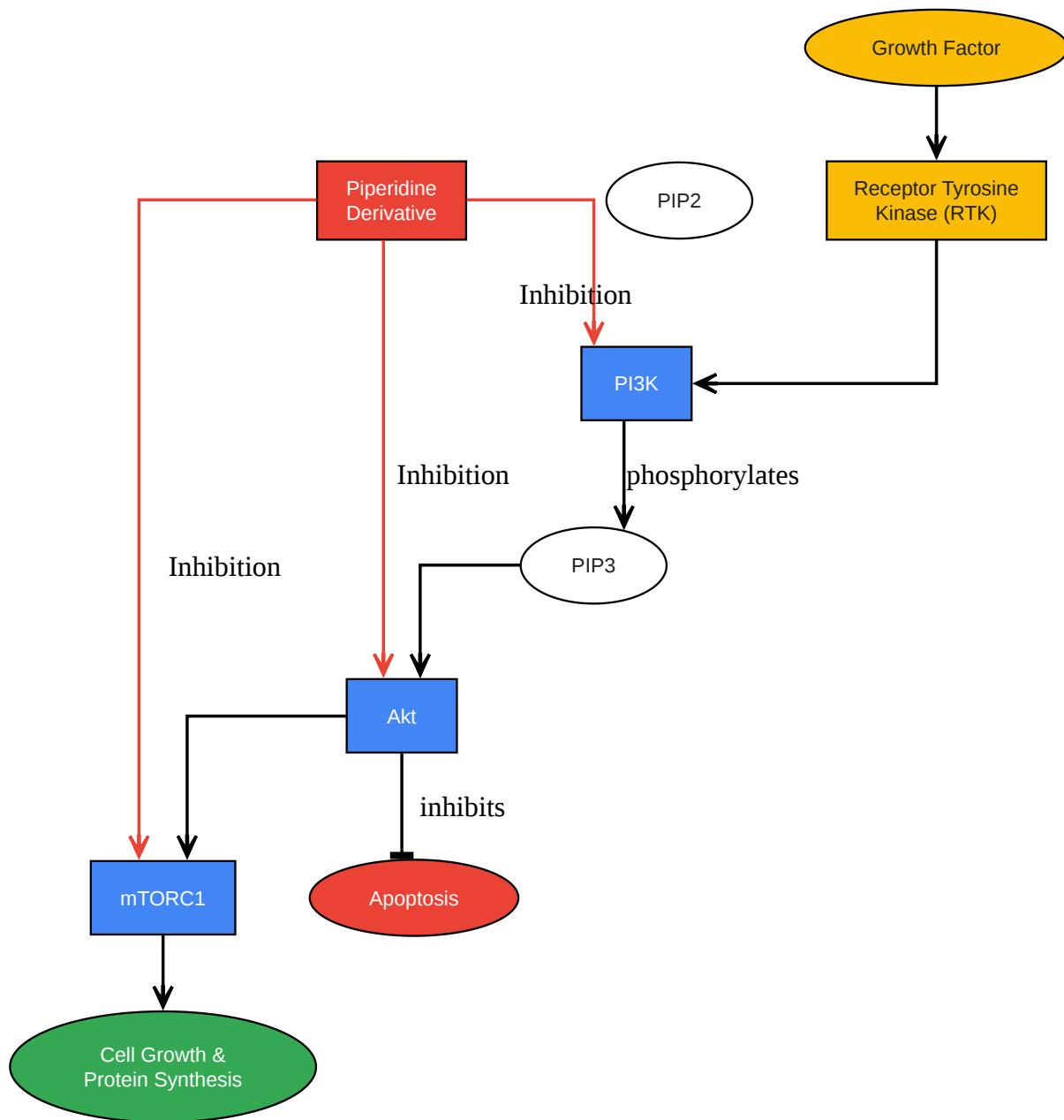


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Mechanism of monoamine reuptake inhibition.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Derivatives of piperidine have also been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][8][9][10][11] This pathway plays a critical role in cell proliferation, growth, survival, and metabolism. Inhibition of key kinases in this pathway, such as PI3K, Akt, or mTOR, can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

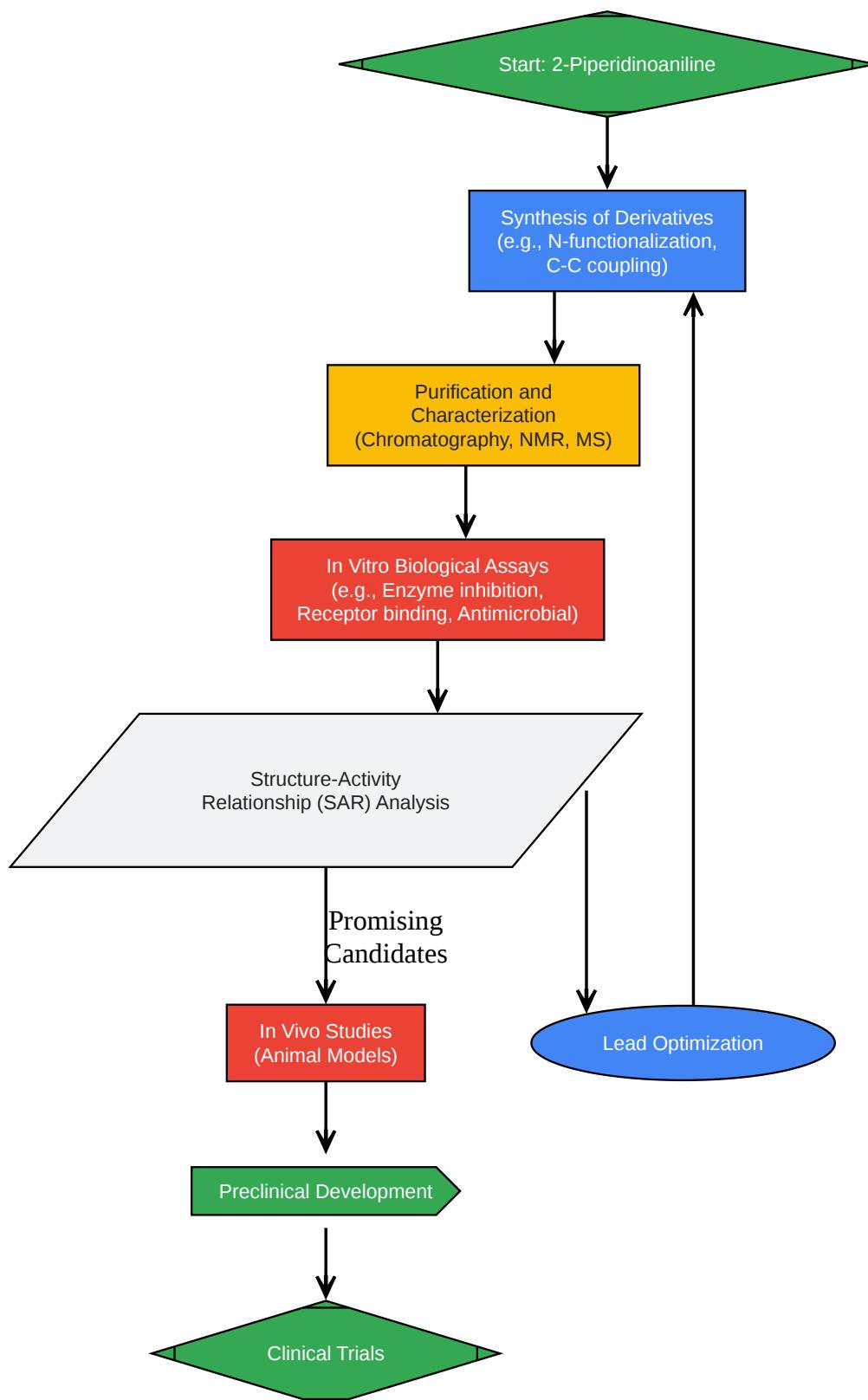


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Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel pharmaceutical agent from a **2-piperidinoaniline** scaffold involves a systematic workflow.



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General workflow for drug discovery.

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